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molecular formula C3H6N2 B1206853 Imidazoline CAS No. 504-75-6

Imidazoline

Cat. No. B1206853
M. Wt: 70.09 g/mol
InChI Key: MTNDZQHUAFNZQY-UHFFFAOYSA-N
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Patent
US04927942

Procedure details

The procedure of Example 1 was followed except that 26.2 g of 1-isopropyl-2-methylimidazoline and 3.0 g of a cobalt hydrogenation catalyst was charged. GLC analysis show that a 14% yield of 1-isopropyl-2-methylimidazole was obtained with 19% conversion of imidazoline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-isopropyl-2-methylimidazoline
Quantity
26.2 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[CH2:8][CH2:7][N:6]=[C:5]1[CH3:9])([CH3:3])[CH3:2].N1CCN=C1>[Co]>[CH:1]([N:4]1[CH:8]=[CH:7][N:6]=[C:5]1[CH3:9])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=NCC1
Step Two
Name
1-isopropyl-2-methylimidazoline
Quantity
26.2 g
Type
reactant
Smiles
C(C)(C)N1C(=NCC1)C
Step Three
Name
Quantity
3 g
Type
catalyst
Smiles
[Co]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1C(=NC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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